molecular formula C21H17N B14170831 [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile CAS No. 927675-22-7

[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile

Katalognummer: B14170831
CAS-Nummer: 927675-22-7
Molekulargewicht: 283.4 g/mol
InChI-Schlüssel: ZMMDXUCWAMBVTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is an organic compound characterized by its unique structure, which includes a phenyl group attached to a hepta-1,6-diyn-1-yl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile typically involves the reaction of a phenylacetylene derivative with a suitable nitrile compound. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product under mild conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of phenylacetic acid or benzophenone derivatives.

    Reduction: Production of primary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of [2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-7-Phenyl-2-heptene-4,6-diyn-1-ol: A structurally related compound with similar chemical properties.

    Phenylacetylene: Shares the phenylacetylene moiety but lacks the nitrile group.

    Benzonitrile: Contains the nitrile group but lacks the extended alkyne chain.

Uniqueness

[2-(7-Phenylhepta-1,6-diyn-1-yl)phenyl]acetonitrile is unique due to its combination of a phenylacetylene moiety with a nitrile group, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

927675-22-7

Molekularformel

C21H17N

Molekulargewicht

283.4 g/mol

IUPAC-Name

2-[2-(7-phenylhepta-1,6-diynyl)phenyl]acetonitrile

InChI

InChI=1S/C21H17N/c22-18-17-21-16-10-9-15-20(21)14-8-3-1-2-5-11-19-12-6-4-7-13-19/h4,6-7,9-10,12-13,15-16H,1-3,17H2

InChI-Schlüssel

ZMMDXUCWAMBVTI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C#CCCCC#CC2=CC=CC=C2CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.